(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
CAS No.: 817204-32-3
Cat. No.: VC21063323
Molecular Formula: C31H26FN3O7
Molecular Weight: 571.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 817204-32-3 |
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Molecular Formula | C31H26FN3O7 |
Molecular Weight | 571.6 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29-,31-/m1/s1 |
Standard InChI Key | MXEQSUUFNWPUJH-RDWHIKKYSA-N |
Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
SMILES | CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Canonical SMILES | CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Introduction
Structural Identity and Chemical Properties
The compound (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate belongs to the class of modified nucleosides containing a fluorinated sugar moiety. The molecule features several key structural components that define its chemical identity and properties.
Molecular Structure and Composition
The target compound incorporates a tetrahydrofuran ring with four defined stereogenic centers (2R,3R,4R,5R), which forms the central scaffold of the molecule. This ring is decorated with multiple functional groups: a 4-benzamido-2-oxopyrimidine at position 5, a benzoyloxymethyl group at position 2, a fluoro and methyl group at position 4, and a benzoyloxy group at position 3. Based on structural similarities to related compounds, the molecular formula can be estimated as C31H26FN3O7, representing a fluorinated variant of the hydroxy analogue (C31H27N3O8) described in chemical databases .
The presence of multiple functional groups contributes to the compound's complex three-dimensional structure and reactivity profile. The benzoate protecting groups at positions 2 and 3 of the tetrahydrofuran ring provide lipophilicity and potential sites for enzymatic recognition, while the pyrimidine moiety with the benzamide substituent resembles modified nucleobase structures found in several antiviral compounds.
Stereochemistry and Configuration
The stereochemistry of this compound is explicitly defined by the (2R,3R,4R,5R) configuration, indicating the absolute configuration at each of the four stereogenic centers in the tetrahydrofuran ring. This stereochemical arrangement is critical for potential biological activity, as nucleoside analogues typically require specific three-dimensional orientations to interact with target enzymes or receptors.
Synthesis and Chemical Preparation
Based on analysis of related compounds, several synthetic strategies could be employed to prepare the target fluorinated nucleoside.
Key Reaction Conditions and Considerations
The fluorination of the hydroxyl group at position 4 requires selective reaction conditions to maintain stereochemical integrity. Based on established fluorination methodologies for nucleosides, reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor might be employed under controlled temperature conditions (-78°C to room temperature) in anhydrous solvents like dichloromethane.
The coupling of the pyrimidine base with the fluorinated sugar moiety would likely follow Vorbrüggen conditions or similar nucleoside synthesis methodologies, involving activation of the pyrimidine base with a silylating agent followed by Lewis acid-catalyzed coupling with the protected sugar.
Comparison with Analogous Synthetic Procedures
Table 1: Comparison of Synthetic Parameters for Related Compounds
Structural Relationships with Known Compounds
The target compound shares significant structural similarities with several documented molecules, providing insights into its potential properties and applications.
Comparison with Hydroxy Analogue
The closest structural relative is (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate (CAS: 863329-64-0), which differs only in having a hydroxyl group instead of fluorine at the 4-position of the tetrahydrofuran ring . This hydroxy analogue has a molecular weight of 569.57 g/mol and formula C31H27N3O8.
Relationship with Other Fluorinated Nucleosides
The target compound shares structural features with ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate (CAS: 1199809-22-7), which contains the same fluorinated tetrahydrofuran core but lacks the pyrimidine nucleobase . This relationship suggests that the latter might serve as a key intermediate in the synthesis of the target compound.
Additionally, the compound bears structural similarities to (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate, which features a similar protected nucleoside scaffold but with different substituent patterns .
Physicochemical Properties
Predicted Physical Properties
Based on its molecular structure and comparison with related compounds, the target molecule would likely exhibit the following physicochemical properties:
Table 2: Estimated Physicochemical Properties
Property | Estimated Value | Basis for Estimation |
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Molecular Formula | C31H26FN3O7 | Derived from hydroxy analogue with F substitution |
Molecular Weight | ~571.56 g/mol | Calculated from estimated formula |
Physical State | White to off-white solid | Typical for protected nucleosides |
Solubility | Soluble in organic solvents (DCM, THF, DMSO); poor water solubility | Based on lipophilic protecting groups |
Log P | ~3.5-4.5 | Estimated from structure with multiple aromatic rings |
Melting Point | ~150-180°C | Typical range for protected nucleosides |
Spectroscopic Characteristics
The compound would likely exhibit characteristic spectroscopic features that would aid in its identification and structural confirmation:
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NMR Spectroscopy: The 1H NMR spectrum would show distinctive signals for the aromatic protons of the three benzoate groups (approximately δ 7.4-8.2 ppm), the pyrimidine C-H proton (around δ 7.0-8.0 ppm), and the tetrahydrofuran ring protons at positions 2, 3, and 5 (approximately δ 4.5-6.5 ppm). The 19F NMR would show a characteristic signal for the fluorine at position 4.
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IR Spectroscopy: Expected to show characteristic absorptions for the carbonyl groups of the benzoates and the pyrimidine (~1700-1750 cm-1), C-F stretching (~1000-1400 cm-1), and various C-O stretching bands (~1000-1300 cm-1).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 571.56, with fragment ions corresponding to losses of benzoate groups and the nucleobase.
Research Methods and Analytical Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for purification and analysis of this compound, using reverse-phase columns with acetonitrile/water or methanol/water gradient systems. The benzoate groups provide good UV absorption characteristics for detection.
For analytical purposes, standard conditions might include:
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile phase: Acetonitrile/water gradient (30-90% acetonitrile)
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Detection: UV at 254 nm
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Flow rate: 1.0 mL/min
Structural Verification Methods
Comprehensive structural verification would typically involve a combination of:
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Multi-dimensional NMR experiments (COSY, HSQC, HMBC) to confirm connectivity
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High-resolution mass spectrometry to confirm molecular formula
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X-ray crystallography (if suitable crystals can be obtained) to definitively establish the stereochemistry
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